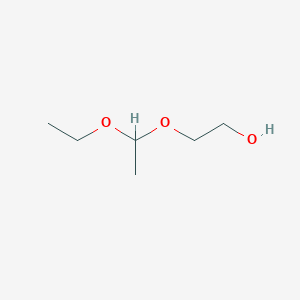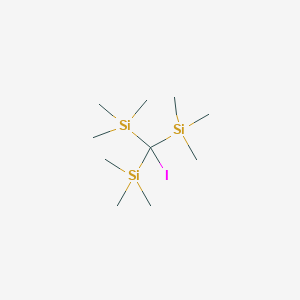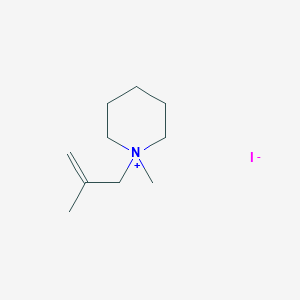![molecular formula C16H25N3O3 B14467720 N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine CAS No. 69753-64-6](/img/structure/B14467720.png)
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is a chemical compound with the molecular formula C16H25N3O3. This compound is known for its unique structure, which includes a diethylamino group and a methylphenyl group attached to an L-glutamine backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine typically involves the reaction of 4-(Diethylamino)-2-methylphenylamine with L-glutamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process includes the precise addition of reactants, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the compound in bulk quantities. The use of advanced technologies and equipment ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-[4-(Diethylamino)-2-methylphenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-[4-(Diethylamino)-2-hydroxyphenyl]-L-glutamine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-asparagine
- N~2~-[4-(Diethylamino)-2-methylphenyl]-L-lysine
Uniqueness
N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical properties and potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
69753-64-6 |
|---|---|
Formule moléculaire |
C16H25N3O3 |
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[4-(diethylamino)-2-methylanilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O3/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-14(16(21)22)8-9-15(17)20/h6-7,10,14,18H,4-5,8-9H2,1-3H3,(H2,17,20)(H,21,22)/t14-/m0/s1 |
Clé InChI |
DJYGIXXZJOFIMG-AWEZNQCLSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(CCC(=O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)







![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
